molecular formula C17H29N3 B7916642 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine

2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine

Cat. No.: B7916642
M. Wt: 275.4 g/mol
InChI Key: BZQNWWZCGVZTFA-UHFFFAOYSA-N
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Description

2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of piperidine with benzyl chloride, followed by the introduction of an ethylamine group through reductive amination. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation step, and a reducing agent like sodium borohydride for the reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
  • 2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine

Uniqueness

Compared to similar compounds, 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine is unique due to its specific structural features, such as the presence of both a piperidine ring and an ethylamine group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3/c1-2-19(13-16-7-4-3-5-8-16)14-17-9-6-11-20(15-17)12-10-18/h3-5,7-8,17H,2,6,9-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQNWWZCGVZTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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